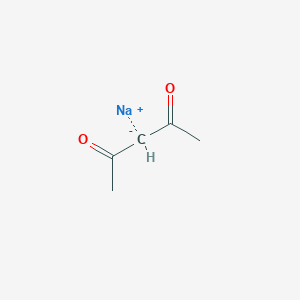

2,4-Pentanedione, ion(1-), sodium

Vue d'ensemble

Description

2,4-Pentanedione, ion(1-), sodium, also known as sodium acetylacetonate, is an organic compound with the chemical formula C5H7NaO2. It is the sodium salt of 2,4-pentanedione (acetylacetone), a β-diketone that exists in equilibrium between its keto and enol forms. This compound is widely used in various chemical processes due to its ability to form stable complexes with metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Pentanedione, ion(1-), sodium can be synthesized through the deprotonation of 2,4-pentanedione using a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution, where the sodium ion replaces the hydrogen ion, forming the sodium salt .

Industrial Production Methods

In industrial settings, the production of sodium acetylacetonate involves the reaction of 2,4-pentanedione with sodium ethoxide in ethanol, followed by the removal of ethanol under reduced pressure. This method ensures high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Pentanedione, ion(1-), sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted acetylacetonates.

Applications De Recherche Scientifique

2,4-Pentanedione, ion(1-), sodium has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4-pentanedione, ion(1-), sodium involves its ability to form stable chelate complexes with metal ions. The enolate form of the compound coordinates with metal ions through its oxygen atoms, forming a six-membered ring structure. This chelation stabilizes the metal ion and enhances its reactivity in various chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetylacetone (2,4-Pentanedione): The parent compound of sodium acetylacetonate, which exists in equilibrium between keto and enol forms.

1,3-Diketones: Compounds like 1,3-cyclohexanedione and 1,3-diphenyl-1,3-propanedione, which also form stable metal complexes.

Uniqueness

2,4-Pentanedione, ion(1-), sodium is unique due to its high stability and ability to form strong chelate complexes with a wide range of metal ions. This property makes it highly valuable in various chemical, biological, and industrial applications .

Activité Biologique

2,4-Pentanedione, also known as acetylacetone, is a beta-diketone with notable chemical properties that contribute to its biological activity. The sodium salt form, 2,4-pentanedione, ion(1-), sodium, has garnered attention due to its applications in organic synthesis and potential biological implications. This article explores the biological activity of this compound, including its toxicity, effects on cellular mechanisms, and relevance in pharmacological contexts.

2,4-Pentanedione is a colorless to slightly yellow liquid with a melting point of -23°C and a boiling point of 102°C. It is highly soluble in water (166 g/L at 20°C) and has a low log Kow value (0.34) indicating minimal lipophilicity, which affects its bioavailability and interaction with biological systems .

Toxicological Profile

The toxicological effects of 2,4-pentanedione have been studied extensively:

- Teratogenic Effects : In animal studies, no teratogenic effects were observed; however, fetotoxic effects were noted at high concentrations (200 ppm) leading to reduced fetal weights .

- Hematological Effects : At doses of 300 and 650 ppm, reversible hematological changes were observed. Histopathological examinations revealed neuronal degeneration in the brain at the highest dose .

- Genotoxicity : The compound has shown clastogenic potential in vitro but did not produce chromosomal aberrations in vivo under specific conditions. Notably, it induced micronuclei formation in mice but not in rats .

The biological activity of 2,4-pentanedione can be attributed to its ability to interact with various cellular pathways:

- Reactive Oxygen Species (ROS) : Studies indicate that exposure to 2,4-pentanedione can lead to oxidative stress by increasing ROS levels within cells. This mechanism is critical as it can disrupt cellular homeostasis and lead to apoptosis or necrosis in sensitive cell types .

- Enzyme Inhibition : Research suggests that 2,4-pentanedione may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter the metabolism of various substrates within the cell, potentially leading to therapeutic effects or toxicity depending on the context .

Respiratory Effects

A significant body of research has focused on the respiratory implications of inhaling compounds related to 2,4-pentanedione. For instance:

- Chronic Exposure : Occupational exposure to flavoring agents containing diacetyl (a compound related to 2,4-pentanedione) has been linked to severe respiratory conditions such as bronchiolitis obliterans (popcorn lung). This condition is characterized by airway obstruction and chronic cough due to inflammatory responses triggered by inhalation .

| Study | Findings |

|---|---|

| Study A | Chronic exposure linked to airway remodeling and inflammation . |

| Study B | Increased incidence of asthma and chronic bronchitis among workers exposed to diacetyl . |

Pharmacological Implications

The potential therapeutic applications of 2,4-pentanedione derivatives are being explored. These derivatives are synthesized for their potential use as:

- Antimicrobial Agents : Some studies have indicated that modifications of 2,4-pentanedione can enhance antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary research suggests that certain derivatives may exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Propriétés

IUPAC Name |

sodium;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.Na/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMCZAVKFCITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80912071 | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15435-71-9 | |

| Record name | Sodium acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.